Flutropium bromide

Mast Cell Stabilization Anti-inflammatory Anticholinergic

Flutropium bromide (Ba 598Br) is a differentiated LAMA in a class of its own — not interchangeable with ipratropium, oxitropium, or tiotropium. It uniquely combines weak mast cell stabilizing action (absent in atropine) with superior aerosol duration and a 1:100 local-to-systemic therapeutic index, making it the reference standard for inhalation formulation R&D. Clinically benchmarked at 420 µg cumulative dose for maximal bronchodilation (Ikeda et al., 1995). Ideal for research on cholinergic-mast cell interplay in asthma, novel intranasal rhinitis therapies, and comparative LAMA trial design.

Molecular Formula C24H29BrFNO3
Molecular Weight 478.4 g/mol
CAS No. 63516-07-4
Cat. No. B1673500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutropium bromide
CAS63516-07-4
Synonyms8-(2-fluoroethyl)-3 alpha-hydroxy-1 alpha H,5 alpha H-tropanium bromide benzilate
Ba 598
Ba-598Br
flutropium bromide
Molecular FormulaC24H29BrFNO3
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESC[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-]
InChIInChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1/t20-,21+,22?,26?;
InChIKeyFNUZASGZEHGWQM-QCERWEEGSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flutropium Bromide (CAS 63516-07-4): Quaternary Ammonium Muscarinic Antagonist for Respiratory Research and Development


Flutropium bromide (Ba 598 BR) is an organic bromide salt of flutropium, a quaternary ammonium antimuscarinic agent developed for inhalation therapy [1]. It is classified as a long-acting muscarinic antagonist (LAMA) and is used clinically in Japan for the management of asthma and chronic obstructive pulmonary disease (COPD) [2]. As a quaternary ammonium derivative of atropine, its structure confers poor enteral absorption and negligible central nervous system penetration, making it suitable for targeted pulmonary delivery [3].

Why Generic Substitution Fails for Flutropium Bromide: Differentiated Pharmacology in Muscarinic Antagonists


While all inhaled muscarinic antagonists share a common mechanism—competitive blockade of airway muscarinic receptors—key differences in receptor kinetics, ancillary pharmacology, and clinical dose-response profiles preclude simple interchangeability. Flutropium bromide exhibits a distinct combination of a weak mast cell stabilizing action not shared by atropine or ipratropium [1], a longer duration of action than atropine upon aerosol administration [2], and a unique clinical dose-response plateau relative to its in-class peers [3]. These compound-specific attributes, substantiated by both preclinical and clinical comparative studies, establish that flutropium bromide occupies a differentiated position within the LAMA class and cannot be treated as a generic equivalent to ipratropium, oxitropium, or tiotropium.

Flutropium Bromide Quantitative Evidence: Comparative Pharmacology, Clinical Efficacy, and Ancillary Activity


Mast Cell Stabilizing Activity: A Differentiated Ancillary Pharmacology Lacking in Atropine

In a guinea pig model of 48-hour homologous passive cutaneous anaphylaxis (PCA), flutropium bromide (3 and 10 mg/kg, i.v.) demonstrated a significant inhibitory effect, whereas atropine showed no inhibitory effect at comparable doses [1]. In isolated rat mast cells stimulated by antigen, flutropium bromide inhibited histamine release, although the effect was weaker than that of disodium cromoglycate. Atropine again exhibited no inhibitory action in this assay [1]. This represents a clear differentiation from atropine and a potential point of distinction from other classical muscarinic antagonists that lack this ancillary property.

Mast Cell Stabilization Anti-inflammatory Anticholinergic

Superior Duration and Efficacy vs. Atropine Upon Aerosol Administration

When administered as an aerosol, flutropium bromide is superior to atropine with regard to both bronchodilator effectiveness and duration of action [1]. The study notes that after systemic administration, flutropium bromide is only slightly more effective than atropine, but the duration of action is longer. Crucially, in aerosol administration, the ratio of the main bronchodilator effect to the most sensitive side effect (inhibition of salivary secretion) is 1:100, indicating a wide therapeutic window and suggesting no side effects are expected even after high inhalational overdoses [1].

Aerosol Pharmacology Duration of Action Anticholinergic

Clinical Dose-Response Plateau in COPD: Comparative Profile vs. Ipratropium and Oxitropium

In a randomized, double-blind, crossover clinical trial involving 20 male patients with stable COPD, FEV1 reached a plateau after a cumulative dose of 14 puffs of flutropium bromide (30 µg/puff; total 420 µg) and 14 puffs of ipratropium bromide (20 µg/puff; total 280 µg), whereas oxitropium bromide (100 µg/puff) reached a plateau after only six puffs (600 µg) [1]. There were no statistically significant differences in maximum increases in FEV1 and FVC among the three anticholinergic agents. However, at a lower cumulative dose of six puffs, oxitropium produced a greater increase in FEV1 than either ipratropium or flutropium [1].

COPD Bronchodilation Dose-Response FEV1

In Vitro Anticholinergic Potency: More Effective Than Atropine

In vitro experiments characterizing flutropium bromide as a classic competitive antagonist of acetylcholine demonstrate that it is more effective than atropine [1]. The study further notes that flutropium bromide is a classic competitive antagonist of acetylcholine, and there are indications that it may interfere with the anaphylactic reaction in a certain dose range in vitro [1].

In Vitro Pharmacology Anticholinergic Potency Muscarinic Antagonist

Inhibition of Acetylcholine- and Histamine-Induced Nasal Secretion: Slightly Stronger Than Atropine

In a guinea pig model of nasal secretion, inhalations of flutropium (0.01 to 0.3%) and atropine (0.03 to 0.3%) into the nasal cavities dose-dependently inhibited nasal secretion induced by acetylcholine (ACh) [1]. The inhibitory action of flutropium was slightly stronger than that of atropine. Additionally, inhalations of flutropium (0.3%) and diphenhydramine (0.3%) showed a similar inhibitory action on histamine-induced nasal secretion [1].

Rhinitis Nasal Secretion Muscarinic Antagonist

Flutropium Bromide: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


In Vitro and In Vivo Models Requiring Dual Anticholinergic and Mast Cell Stabilizing Activity

Flutropium bromide is uniquely positioned for research programs investigating the interplay between cholinergic tone and mast cell-mediated inflammation in respiratory disease. Its demonstrated weak mast cell stabilizing action, which is absent in atropine [1], makes it a compelling tool compound for studies exploring non-bronchodilator, anti-inflammatory mechanisms of inhaled anticholinergics. This is particularly relevant for asthma models where allergen-induced mast cell degranulation is a central pathogenic event.

Development of Inhaled Long-Acting Muscarinic Antagonist (LAMA) Formulations

For formulation scientists developing novel LAMA inhalation products, flutropium bromide offers a differentiated profile. Its superior aerosol performance over atropine in terms of both effectiveness and duration of action [2], coupled with a favorable 1:100 therapeutic index for local versus systemic side effects, positions it as a reference standard for optimizing pulmonary delivery, lung retention, and safety margins.

Clinical Trial Design and Comparative Effectiveness Research in COPD

The robust clinical dose-response data from the Ikeda et al. (1995) study provides a benchmark for designing comparative effectiveness trials in COPD [3]. Researchers can leverage the established cumulative dose of 420 µg (14 puffs of a 30 µg formulation) to achieve maximal bronchodilation when comparing flutropium bromide to newer or alternative LAMAs. This data enables rigorous power calculations and protocol design for head-to-head studies.

Investigations into Rhinitis and Nasal Hypersecretion Disorders

Given its slightly superior efficacy over atropine in inhibiting acetylcholine-induced nasal secretion [4], flutropium bromide is a strong candidate for research into novel intranasal therapies for allergic and non-allergic rhinitis. Its dual inhibition of both ACh- and histamine-induced secretion suggests a broader mechanism of action that could be exploited in developing treatments for patients with mixed or refractory nasal symptoms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flutropium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.